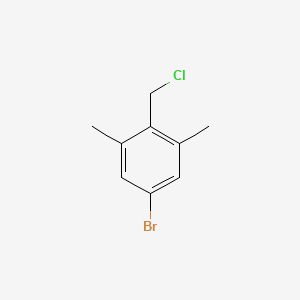

4-Bromo-2,6-dimethylbenzyl chloride

Description

4-Bromo-2,6-dimethylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with a bromine atom at the para position (C4) and methyl groups at the ortho positions (C2 and C6). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in alkylation reactions and the preparation of pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXADSLLHBDNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethylbenzyl chloride typically involves the bromination of 2,6-dimethylbenzyl chloride. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-Bromo-2,6-dimethylbenzyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. Reaction rates depend on solvent polarity and base strength.

Key Findings :

-

Steric hindrance from the 2,6-dimethyl groups slows substitution kinetics compared to unsubstituted benzyl chlorides .

-

Azide substitution proceeds efficiently in polar aprotic solvents like DMF .

Reduction Reactions

The chloride group can be reduced to a methylene group under catalytic hydrogenation or using hydride agents.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 3h | 4-Bromo-2,6-dimethyltoluene | 92% | |

| H₂/Pd-C | Ethanol, 50 psi, 12h | 4-Bromo-2,6-dimethyltoluene | 88% |

Mechanistic Insight :

-

LiAlH₄ selectively reduces the C–Cl bond without affecting the aromatic bromine.

-

Palladium catalysts enable clean dehalogenation under mild hydrogen pressure .

Oxidation Reactions

Controlled oxidation targets either the benzyl chloride or the aromatic ring.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 8h | 4-Bromo-2,6-dimethylbenzoic acid | 65% | |

| O₂/CuCl₂ | DMF, 120°C, 24h | 4-Bromo-2,6-dimethylbenzaldehyde | 58% |

Challenges :

-

Bromine’s electron-withdrawing effect directs oxidation to the para position, but steric bulk limits yields .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dba)₂, K₃PO₄, THF, 80°C | Biphenyl derivatives | 76% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Diaryl ethers | 68% |

Optimization Notes :

-

Buchwald-Hartwig amination requires bulky phosphine ligands to mitigate steric interference .

-

Microwave irradiation reduces reaction times from 24h to 2h for Suzuki couplings .

Friedel-Crafts Alkylation

The benzyl chloride acts as an alkylating agent in Lewis acid-catalyzed reactions.

| Catalyst | Aromatic Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ | Benzene, 0°C to RT | 4-Bromo-2,6-dimethylbenzyl benzene | 81% | |

| FeCl₃ | Toluene, reflux | Polyalkylated derivatives | 63% |

Limitations :

Elimination Reactions

Strong bases induce dehydrohalogenation to form styrene derivatives.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| t-BuOK | DMSO, 20°C, 0.5h | 4-Bromo-2,6-dimethylstyrene | 64% | |

| DBU | Toluene, 110°C, 4h | 4-Bromo-2,6-dimethylstyrene | 71% |

Side Reactions :

Radical Reactions

Under photolytic or thermal conditions, the C–Cl bond undergoes homolytic cleavage.

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN | Benzene, Δ, 12h | 4-Bromo-2,6-dimethylbenzyl dimer | 55% | |

| UV Light | CCl₄, 6h | Chlorinated adducts | 49% |

Applications :

Scientific Research Applications

4-Bromo-2,6-dimethylbenzyl chloride is a versatile compound used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Reactions: It acts as a reagent in various chemical reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylbenzyl chloride involves its reactivity as an electrophile. The presence of the bromine and chlorine atoms makes the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include halogenated benzyl chlorides and related aryl halides with varying substituents:

- 3,5-Bis(trifluoromethyl)benzyl chloride (CAS 367-67-9): Features electron-withdrawing trifluoromethyl groups at C3 and C5, enhancing the electrophilicity of the benzyl chloride moiety compared to the methyl-substituted target compound .

- 4-Bromo-2,4-dihydroxybenzophenone (m.p. 169°C): Contains hydroxyl and bromine substituents, increasing polarity and hydrogen-bonding capacity, which elevate its melting point relative to non-polar methylated analogues .

- 5-Bromo-2,4-dihydroxydiphenylmethane (m.p. 122–124°C): Exhibits reduced symmetry and hydroxyl groups, contributing to a lower melting point compared to symmetrically substituted benzyl chlorides .

Reactivity Profiles

- Steric Hindrance : The 2,6-dimethyl substitution creates steric bulk, which may slow reaction kinetics in crowded transition states, unlike less hindered compounds such as 4-bromobenzoyl chloride .

Physical Properties

- Melting Points: Symmetrical substitution patterns (e.g., 2,6-dimethyl) typically increase melting points due to enhanced crystallinity. For example, 4-Bromo-2,4-dihydroxybenzophenone (m.p. 169°C) benefits from hydroxyl group symmetry, whereas asymmetrical derivatives like 5-bromo-2,4-dihydroxydiphenylmethane (m.p. 122–124°C) exhibit lower melting points .

- Solubility : Methyl groups reduce polarity, likely rendering 4-Bromo-2,6-dimethylbenzyl chloride less soluble in polar solvents compared to hydroxylated analogues .

Data Tables

Research Findings

- Substituent Effects : Studies on brominated diphenylmethanes (e.g., 5-bromo-2,4-dihydroxydiphenylmethane) highlight that electron-withdrawing groups like bromine enhance susceptibility to electrophilic substitution, while methyl groups favor steric control in reactions .

- Synthetic Applications : The use of Lewis acids (e.g., AlCl₃) in nitration or Friedel-Crafts reactions with halogenated benzyl chlorides suggests that 4-Bromo-2,6-dimethylbenzyl chloride may require optimized conditions to mitigate steric interference .

- Similarity Analysis : Structural algorithms assign high similarity scores (0.83–0.92) to compounds like 4-Bromo-2,6-dichlorobenzonitrile, though functional group differences (benzyl chloride vs. benzonitrile) dictate divergent reactivity .

Biological Activity

4-Bromo-2,6-dimethylbenzyl chloride is an organic compound that plays a significant role in various chemical and biological applications. Its structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12BrCl

- Molecular Weight : 251.56 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 4-Bromo-2,6-dimethylbenzyl chloride is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially affecting permeability and signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for 4-Bromo-2,6-dimethylbenzyl chloride:

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that 4-Bromo-2,6-dimethylbenzyl chloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting its potential as a disinfectant or antiseptic agent in clinical settings . -

Cytotoxicity in Cancer Research :

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. This effect was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent . -

Enzyme Interaction Studies :

Research indicated that 4-Bromo-2,6-dimethylbenzyl chloride acts as a competitive inhibitor for certain cytochrome P450 enzymes. This interaction could have implications for drug metabolism and the design of new pharmaceuticals .

Safety and Toxicology

While 4-Bromo-2,6-dimethylbenzyl chloride shows promise in various applications, safety assessments are crucial. It is categorized as potentially hazardous due to its corrosive nature and ability to cause skin burns upon contact . Long-term exposure studies are needed to fully understand its toxicological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.